(E)-N-(1-benzylpyrrolidin-3-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(1-benzylpyrrolidin-3-yl)-2-phenylethenesulfonamide is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a phenylethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-benzylpyrrolidin-3-yl)-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Sulfonamide Formation: The final step involves the reaction of the benzylated pyrrolidine with a phenylethenesulfonyl chloride to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-benzylpyrrolidin-3-yl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the phenylethenesulfonamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the sulfonamide nitrogen, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenylethenesulfonamide derivatives.
Substitution: Substituted benzyl or sulfonamide derivatives.
Scientific Research Applications
(E)-N-(1-benzylpyrrolidin-3-yl)-2-phenylethenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of proliferative diseases such as cancer.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of (E)-N-(1-benzylpyrrolidin-3-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-2-methylpyrrolidin-2-yl)methanol
- (1-benzyl-3-methylpyrrolidin-3-yl)methanamine
- (1-benzyl-4-methylpyrrolidin-3-yl)methanamine
Uniqueness
(E)-N-(1-benzylpyrrolidin-3-yl)-2-phenylethenesulfonamide is unique due to its combination of a pyrrolidine ring, a benzyl group, and a phenylethenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-N-(1-benzylpyrrolidin-3-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-24(23,14-12-17-7-3-1-4-8-17)20-19-11-13-21(16-19)15-18-9-5-2-6-10-18/h1-10,12,14,19-20H,11,13,15-16H2/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIVHXFVVUGNDZ-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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